molecular formula C19H20N2O3S B2539981 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1795409-18-5

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No. B2539981
CAS RN: 1795409-18-5
M. Wt: 356.44
InChI Key: CBHSOGBWLQNSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide" is a structurally complex molecule that may be related to various synthesized derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with cyclopropane and carboxamide groups, which are relevant to the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of carboxamide derivatives, as seen in the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives . These compounds were synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. Similarly, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide involved a condensation reaction . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction . For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide revealed a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . These structural insights are valuable for understanding the conformational preferences and potential intramolecular interactions of the target compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the cationic polymerization of N-vinylcarbazole initiated by a cyclopropane derivative . The kinetics and factors influencing the polymerization process, such as temperature and solvent polarity, were studied. These findings can inform the reactivity and conditions that might affect the chemical behavior of the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods. The antimicrobial activities of synthesized cyclohexenone derivatives were evaluated against different bacterial strains . Although the specific physical and chemical properties of "this compound" are not provided, the methodologies used in these studies could be applied to determine its properties and potential biological activities.

Scientific Research Applications

Synthesis and Chemical Properties The compound N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide belongs to a class of chemicals that are often involved in the synthesis of various pharmacologically active substances. For example, compounds with a similar structure have been synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, which share structural similarities, have been found to exhibit notable antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016). Similarly, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates and their derivatives have been synthesized and evaluated, showing potential in various chemical transformations and biological activities (Cucek & Verček, 2008).

Biological and Antimicrobial Activity The biological activity of compounds structurally related to this compound is a significant area of study. A variety of synthesized compounds, particularly those involving cycloalkylthiophene-Schiff bases and their complexes, have been investigated for their antibacterial activity against various pathogenic strains and antifungal activity against yeast (Altundas et al., 2010). Additionally, compounds like 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have been designed, synthesized, and evaluated for antitubercular activity, highlighting their potential as antimicrobial agents (Marvadi et al., 2020).

Docking Studies and Anticancer Activity Docking studies and the evaluation of anticancer activities form another critical area of research for these compounds. The synthesized structures undergo docking studies to understand their potential interaction with biological targets. For instance, certain compounds have shown potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy, displaying significant anticancer activities against various cancer cell lines (Lan Zhang et al., 2017).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-24-14-7-4-12-9-16(21-15(12)10-14)18(22)20-11-19(23,13-5-6-13)17-3-2-8-25-17/h2-4,7-10,13,21,23H,5-6,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHSOGBWLQNSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3CC3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.